
Tamuzimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamuzimod is a potent immunomodulator that exhibits modulatory activity on sphingosine 1-phosphate receptors. It is primarily being developed for the treatment of ulcerative colitis and other inflammatory diseases. The compound has shown promising results in clinical trials, particularly in its ability to modulate immune responses effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tamuzimod involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tamuzimod undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tamuzimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor modulation and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Under clinical development for the treatment of ulcerative colitis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in quality control
Mecanismo De Acción
Tamuzimod exerts its effects by targeting sphingosine 1-phosphate receptor 1. This receptor plays a crucial role in regulating immune cell trafficking and vascular integrity. By modulating this receptor, this compound can effectively alter immune responses and reduce inflammation. The molecular pathways involved include the inhibition of lymphocyte egress from lymphoid tissues and the reduction of pro-inflammatory cytokine production .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.
Ozanimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis
Uniqueness
Tamuzimod is unique in its high potency and selectivity for sphingosine 1-phosphate receptor 1. It has shown a favorable safety profile and efficacy in clinical trials, making it a promising candidate for the treatment of inflammatory diseases .
Propiedades
Número CAS |
2097854-81-2 |
|---|---|
Fórmula molecular |
C21H13Cl3F3N5O3 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
(5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one |
InChI |
InChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1 |
Clave InChI |
HNRWGYDMTRPLCQ-SNVBAGLBSA-N |
SMILES isomérico |
C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
SMILES canónico |
C1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


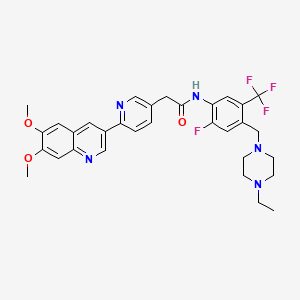


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
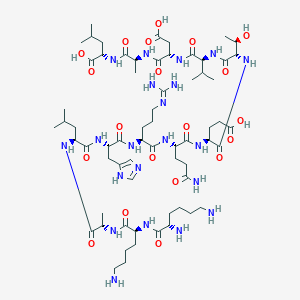
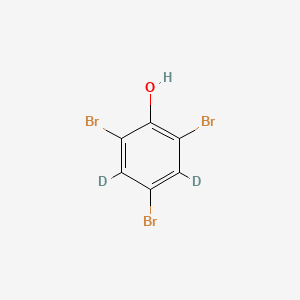
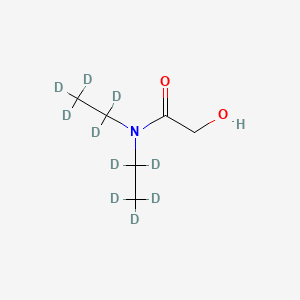


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
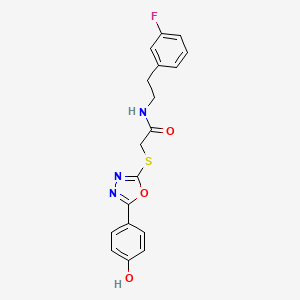
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


